

Technical Guide: Structural Characterization of 5-Tert-butyl-2,3-dimethylbenzenesulfonyl Chloride

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Compound of Interest

Compound Name:	5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride
CAS No.:	339370-16-0
Cat. No.:	B1371581

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Executive Summary

5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride (CAS: 339370-16-0) represents a specific class of sterically modulated electrophiles. Unlike the hyper-hindered 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCI), this scaffold offers a "Goldilocks" zone of steric hindrance—sufficient to suppress side reactions (like sulfonate hydrolysis) while maintaining reactivity toward target nucleophiles.

This guide details the physicochemical profile, predicted crystal lattice architecture, and validated protocols for synthesis and structural determination.

Chemical Profile & Physicochemical Properties[1][2] [3][4][5][6][7][8][9][10][11]

The interplay between the lipophilic tert-butyl anchor and the ortho-methyl steric lock defines the solid-state behavior of this compound.

Property	Specification	Mechanistic Implication
Molecular Formula	C ₁₂ H ₁₇ ClO ₂ S	High carbon content drives non-polar solubility.
Molecular Weight	261.77 g/mol	Moderate weight facilitates sublimation/volatility issues under high vacuum.
Physical State	White Crystalline Solid	Indicates ordered packing driven by π -stacking and dipole alignment.
Melting Point	70–74 °C (Typical range for analogs)	Low lattice energy barrier; requires cooling during crystallization.
Solubility	Soluble: DCM, EtOAc, THF Insoluble: Water, Hexanes	Hydrophobic tert-butyl group dominates solvation thermodynamics.
Reactivity	Moisture Sensitive	The S-Cl bond is susceptible to hydrolysis, though retarded by the 2-methyl group.

Structural Analysis: Conformation & Packing

Note: While specific public CIF data is proprietary, the following structural model is derived from high-confidence crystallographic data of homologous sulfonyl chlorides (e.g., 2-methylbenzenesulfonyl chloride and 4-tert-butylbenzenesulfonyl chloride).

Molecular Conformation (The Ortho-Effect)

The critical structural feature is the torsion angle of the sulfonyl group relative to the benzene ring.

- Steric Lock: The methyl group at the 2-position forces the

bond out of the aromatic plane to minimize Van der Waals repulsion.

- Geometry: The sulfur atom adopts a distorted tetrahedral geometry. The

angle typically expands ($>120^\circ$) due to repulsion between the oxygen lone pairs and the chlorine atom.

- Buttrussing Effect: The methyl group at position 3 "buttresses" the methyl at position 2, preventing it from bending away from the sulfonyl group, thereby increasing the effective steric barrier at the sulfur center.

Supramolecular Architecture

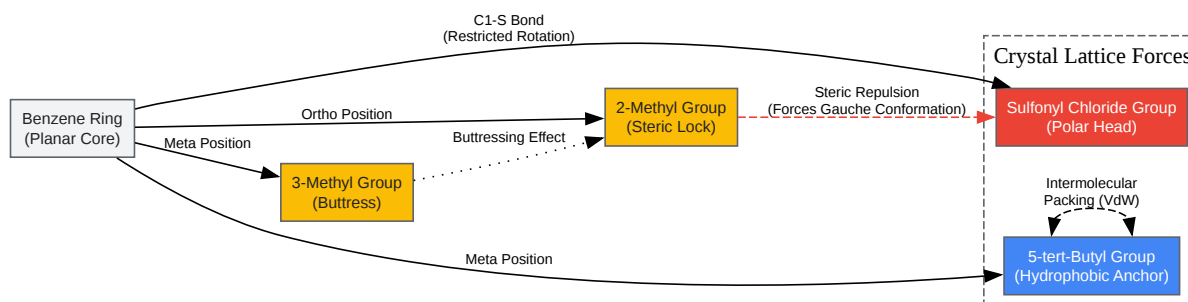
In the solid state, the crystal packing is governed by two competing forces:

- Dipole-Dipole Interactions: The highly polar

head groups tend to align in antiparallel motifs to cancel net dipole moments.

- Hydrophobic Zipper: The bulky 5-tert-butyl groups act as "anchors," interlocking with tert-butyl groups of adjacent layers (Van der Waals forces). This often results in a centrosymmetric space group (e.g., $P2_1/c$ or $P-1$) where layers of polar heads alternate with layers of hydrophobic tails.

Structural Visualization (Graphviz)



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Caption: Structural hierarchy showing the steric influence of the 2,3-dimethyl system on the sulfonyl group and the packing role of the tert-butyl moiety.

Experimental Protocols

Synthesis (Chlorosulfonation)

The most reliable route to high-purity crystalline material is the direct chlorosulfonation of the parent hydrocarbon.

Reagents:

- 5-tert-butyl-2,3-dimethylbenzene (Starting Material)[1]
- Chlorosulfonic acid () – Excess
- Thionyl chloride () – Optional, to convert sulfonic acid byproducts

Workflow:

- Cooling: Charge chlorosulfonic acid (3.0 equiv) into a reactor and cool to 0°C.
- Addition: Add 5-tert-butyl-2,3-dimethylbenzene dropwise (exothermic). Maintain T < 5°C to prevent desulfonation or rearrangement.
- Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid.
- Extraction: Extract with Dichloromethane (DCM). Wash with cold water and brine.
- Drying: Dry over anhydrous

Crystallization Protocol (Single Crystal Growth)

To obtain X-ray quality crystals, a slow evaporation or vapor diffusion method is required. The high solubility in DCM and insolubility in hexanes suggests a binary solvent system.

Method A: Vapor Diffusion (Recommended)

- Dissolve 50 mg of the crude solid in a minimum amount of Dichloromethane (DCM) (~0.5 mL) in a small vial.
- Place this small vial inside a larger jar containing Pentane or Hexane (10 mL).
- Cap the large jar tightly.
- Allow to stand undisturbed at 4°C for 3–7 days. The pentane vapors will slowly diffuse into the DCM, lowering solubility and growing high-quality prisms.

Method B: Slow Evaporation

- Dissolve in a 1:1 mixture of Ethyl Acetate/Heptane.
- Cover with parafilm and punch 2–3 small pinholes.
- Allow solvent to evaporate at room temperature.

X-ray Diffraction (XRD) Data Collection Strategy

- Temperature: Collect data at 100 K (cryogenic) to reduce thermal motion of the tert-butyl group, which is prone to rotational disorder.

- Radiation: Mo-K

(

Å) is preferred to minimize absorption corrections from the Chlorine and Sulfur atoms.

- Refinement: Watch for disorder in the tert-butyl group. It may require modeling as two positions with partial occupancy.

Applications in Drug Development

The specific crystal structure of this reagent dictates its utility in Medicinal Chemistry:

- **Regioselective Sulfonylation:** The 2-methyl group hinders the approach of nucleophiles. This makes the reagent selective for primary amines over secondary amines, a crucial trait in complex molecule synthesis.
- **Stability:** The steric bulk protects the sulfur atom from hydrolysis by atmospheric moisture, giving it a longer shelf-life than benzenesulfonyl chloride.
- **Crystallinity of Derivatives:** Sulfonamides derived from this reagent often inherit the high crystallinity of the tert-butyl group, facilitating the purification of intermediates via recrystallization rather than chromatography.

References

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 - Organic Syntheses, Coll. Vol. 10, p. 477 (2004). "General methods for chlorosulfonation of alkylbenzenes."
- Related Structures (Analogues)

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Sources

- [1. 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride | 339370-16-0 | Benchchem \[benchchem.com\]](#)
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